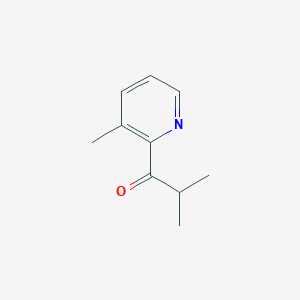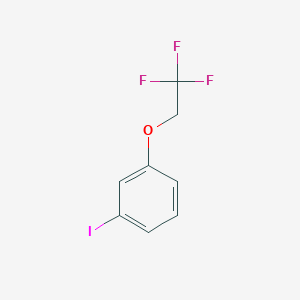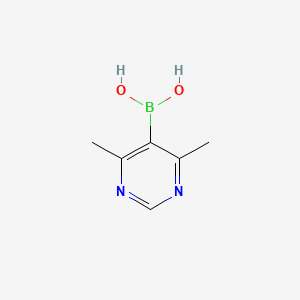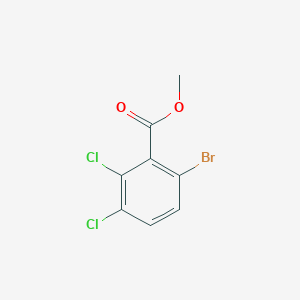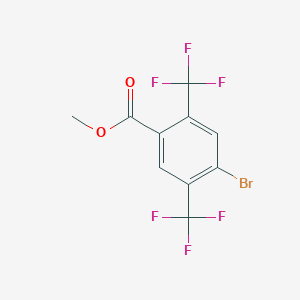
Trifluoromethanesulphonylethane
Overview
Description
Trifluoromethanesulphonylethane (TFMS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a strong odor and is highly soluble in water. TFMS is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, deprotection of protecting groups, and oxidation reactions.
Scientific Research Applications
Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, deprotection of protecting groups, and oxidation reactions. Trifluoromethanesulphonylethane is also used as a reagent for the synthesis of biologically active compounds, such as antiviral and anticancer agents.
Mechanism of Action
Trifluoromethanesulphonylethane is a strong electrophile due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile. The trifluoromethanesulfonyl group can be removed under basic conditions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
Trifluoromethanesulphonylethane has been shown to have a variety of biochemical and physiological effects. It has been used as a reagent for the synthesis of biologically active compounds, such as antiviral and anticancer agents. Trifluoromethanesulphonylethane has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of Trifluoromethanesulphonylethane is its versatility as a reagent. It can be used in a variety of reactions, making it a valuable tool for organic synthesis. Trifluoromethanesulphonylethane is also relatively easy to handle and store, making it a convenient reagent for lab experiments. However, Trifluoromethanesulphonylethane is a strong electrophile and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in certain experiments.
Future Directions
There are many possible future directions for the use of Trifluoromethanesulphonylethane in scientific research. One potential application is in the synthesis of new biologically active compounds, such as antiviral and anticancer agents. Trifluoromethanesulphonylethane could also be used in the development of new materials with unique properties, such as superhydrophobic surfaces. Additionally, Trifluoromethanesulphonylethane could be used in the development of new reaction mechanisms and synthetic routes.
properties
IUPAC Name |
1-(trifluoromethylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVKWBLJRMUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulphonylethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




